Psalmopeotoxin-2
Description
Properties
bioactivity |
Antiparasitic |
|---|---|
sequence |
RCLPAGKTCVRGPMRVPCCGSCSQNKCT |
Origin of Product |
United States |
Discovery, Isolation, and Origin of Psalmopeotoxin 2
Zoological Source and Venom Collection Methodologies
The sole zoological source of Psalmopeotoxin-2 is the venom of the Psalmopoeus cambridgei, commonly known as the Trinidad chevron tarantula. nih.govmdpi.com This species of tarantula is native to Trinidad and Tobago.
The collection of venom from tarantulas is a meticulous process that requires specialized techniques to ensure the safety of both the researcher and the arachnid. semanticscholar.orgfao.org While the specific method for the initial collection of venom that led to the discovery of this compound is not detailed in the primary literature, common methodologies for tarantula venom extraction include:
Electrical Stimulation: This is a frequently used method for obtaining venom from spiders. nih.govspringernature.com It involves delivering a mild electrical current to the chelicerae (fangs) of the tarantula, which causes the muscles around the venom glands to contract and expel the venom. nih.govveterinarypharmacon.com The expelled venom droplets are then collected in a capillary tube or other suitable container. nih.gov
Manual Glandular Massage: In some cases, the venom glands can be gently massaged to induce venom release.
Venom Gland Extraction: This is a terminal procedure where the venom glands are surgically removed from the spider. springernature.com
To handle the tarantulas safely during venom collection, they are often anesthetized. veterinarypharmacon.com
Chromatographic and Spectroscopic Techniques for Isolation and Initial Characterization
The isolation and purification of this compound from the crude tarantula venom involves a multi-step process utilizing various chromatographic techniques. While the seminal research paper does not exhaustively detail every step, the process for purifying peptides from venom typically follows a general workflow. researchgate.net
Initially, the crude venom is subjected to a primary separation technique, often a form of liquid chromatography, to separate the complex mixture of proteins, peptides, and other small molecules. researchgate.net This is typically followed by one or more rounds of high-performance liquid chromatography (HPLC) to isolate the peptide of interest to a high degree of purity. researchgate.netnih.gov
Once isolated, the characterization of this compound would have involved a combination of spectroscopic and analytical methods:
Mass Spectrometry: This technique is used to determine the precise molecular weight of the peptide. nih.gov
Amino Acid Sequencing: Edman degradation or mass spectrometry-based techniques are employed to determine the primary sequence of the amino acids that make up the peptide. malariaworld.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the three-dimensional structure of the peptide in solution.
The research on this compound also involved cloning the cDNAs that encode the peptide, which allowed for the deduction of the full precursor sequence of the toxin. nih.govcgu.edu.twcgu.edu.tw
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Zoological Source | Psalmopoeus cambridgei |
| Number of Amino Acids | 28 |
| Molecular Family | Inhibitor Cystine Knot (ICK) |
| Disulfide Bridges | 3 |
| Primary Sequence | RCLPAGKTCVRGPMRVPCCGSCSQNKCT |
Historical Context of its Identification as an Antimalarial Agent
The identification of this compound as an antimalarial agent was a key finding of the initial research published in 2004. nih.govscispace.com At the time, there was a growing need for new antimalarial drugs due to the increasing resistance of the malaria parasite, Plasmodium falciparum, to existing therapies. malariaworld.orgnih.gov The investigation of natural sources, such as animal venoms, was a promising avenue for the discovery of novel therapeutic leads. nih.gov
This compound was identified as having inhibitory activity against the intra-erythrocytic stage of Plasmodium falciparum in in vitro assays. nih.govmdpi.compacific.edu This means that the peptide was able to inhibit the growth and replication of the parasite within red blood cells. nih.gov
Table 2: In Vitro Antimalarial Activity of this compound
| Parameter | Value |
|---|---|
| Target Organism | Plasmodium falciparum |
| Target Stage | Intra-erythrocytic |
| IC50 | 1.15 ± 0.95 µM |
The discovery was significant because this compound demonstrated a specific activity against the parasite-infected erythrocytes without causing significant damage to uninfected red blood cells or human epithelial cells at tested concentrations. nih.govpacific.edu This specificity suggested that it could be a promising tool for antimalaria research and potentially serve as a basis for the development of new antimalarial drugs. nih.govcgu.edu.twcgu.edu.tw
Molecular Structure and Conformational Dynamics of Psalmopeotoxin 2
Primary Amino Acid Sequence Elucidation and Analysis
The foundational step in understanding any protein or peptide is the determination of its primary amino acid sequence. For Psalmopeotoxin-2, this was achieved through techniques such as cDNA cloning and sequencing, which revealed it to be a 28-residue peptide. nih.gov
This compound is classified as a member of the Inhibitor Cystine Knot (ICK) superfamily of peptides. nih.govnih.gov This classification is based on significant sequence homology, particularly the highly conserved framework of cysteine residues that is the hallmark of this group. researchgate.netplos.org The ICK motif is an exceptionally stable structural scaffold characterized by a knot-like architecture formed by three interlocking disulfide bonds. plos.org This structure is found across a wide range of venomous creatures, including spiders, scorpions, and marine snails, often in toxins that target ion channels. plos.orgnih.gov
The alignment of this compound's cysteine residues with the canonical ICK pattern highlights this evolutionary relationship. The typical cysteine framework for ICK toxins follows a C1-C4, C2-C5, C3-C6 disulfide connectivity pattern, creating the characteristic knotted fold. plos.org
Table 1: Conserved Cysteine Framework in the ICK Superfamily
| Feature | Description | Relevance to this compound |
|---|---|---|
| Cysteine Residues | Six highly conserved cysteine (Cys) residues. | This compound contains six cysteine residues, which is a defining feature of the ICK superfamily. nih.govnih.gov |
| Cysteine Pattern | A characteristic pattern of C-C-CC-C-C within the amino acid sequence. plos.org | The spacing of the six cysteines in this compound aligns with this conserved pattern. nih.gov |
| Structural Motif | Forms a "cystine knot" where one disulfide bond passes through a macrocycle formed by the other two. plos.org | This motif confers exceptional chemical and thermal stability to the peptide. plos.org |
The six cysteine residues in this compound are not merely conserved; they are fundamental to its structural integrity. nih.gov These residues form three intramolecular disulfide bridges, which are covalent bonds that impose significant conformational constraints on the peptide backbone. nih.govmdpi.com This cross-linking is essential for the peptide to adopt and maintain its specific three-dimensional, biologically active shape. mdpi.com
Three-Dimensional Solution Structure Determination
While the primary sequence provides the list of amino acid building blocks, the peptide's function is dictated by its three-dimensional structure. Advanced spectroscopic techniques have been employed to determine this structure in a solution environment, which closely mimics its physiological state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of proteins and peptides in solution. nih.gov For peptides in the size range of this compound, two-dimensional (2D) NMR experiments are particularly informative. nih.gov
The process, as demonstrated on the highly similar companion peptide Psalmopeotoxin-1 (PcFK1), involves several steps. nih.gov A concentrated sample of the peptide is prepared in an aqueous buffer. nih.gov A suite of 2D NMR experiments, such as TOCSY (Total Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed. TOCSY experiments identify amino acid spin systems, while NOESY experiments detect protons that are close to each other in space (typically <5 Å), providing the crucial distance constraints needed for structure calculation. nih.gov These experimentally derived constraints are then used as input for computational algorithms that calculate an ensemble of structures consistent with the data, revealing the peptide's fold. The structure of PcFK1 was determined in this manner, showing it belongs to the ICK structural superfamily. nih.gov
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.netunivr.it It is particularly sensitive to the regular, repeating conformations of protein backbones and is therefore widely used to analyze protein secondary structure (e.g., α-helices, β-sheets, and random coils). photophysics.com
Table 2: Principles of Circular Dichroism (CD) Spectroscopy in Peptide Analysis
| Principle | Description | Application |
|---|---|---|
| Chirality | Measures the differential absorption of circularly polarized light by chiral chromophores, primarily the peptide backbone amide bonds. univr.it | Provides information on the global secondary structure content of the peptide. |
| Far-UV Region | Wavelengths between 190-250 nm are used to probe the peptide backbone conformation. photophysics.com | Characteristic spectra indicate proportions of α-helix, β-sheet, and random coil structures. |
| Structural Comparison | Used to compare the structure of wild-type peptides with their mutated or modified variants. nih.gov | In the study of this compound, it revealed that disulfide bond removal altered its biophysical properties. nih.gov |
Conformational Stability and Dynamic Behavior
The functional structure of a peptide is not static but exists in a state of dynamic equilibrium. nih.gov Conformational stability refers to the energy difference between the folded, functional state and the unfolded state of the peptide. The ICK motif is renowned for conferring exceptional stability to peptides, making them resistant to heat, chemical denaturation, and proteolysis. plos.org
The stability of this compound is intrinsically linked to its three disulfide bonds. Studies on related proteins show that the folded conformation is only marginally stable, often by just 5-15 kcal/mol, representing a delicate balance of forces. upenn.edu The disulfide bonds in this compound are a major stabilizing force, covalently locking the peptide into its functional fold. nih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| Psalmopeotoxin-1 | PcFK1 |
| This compound | PcFK2 |
| Cysteine | Cys |
Thermal and Chemical Denaturation Studies
The stability of a protein's three-dimensional structure can be investigated by subjecting it to denaturing conditions, such as high temperatures (thermal denaturation) or exposure to chemical agents like urea (B33335) (chemical denaturation). plos.orgnih.gov These studies provide insights into the forces that stabilize the native conformation of the protein.
While specific denaturation studies exclusively on this compound are not extensively detailed in the public literature, the behavior of other ICK peptides and related biophysical analyses provide a strong framework for understanding its stability. nih.govmdpi.com Techniques such as circular dichroism (CD) and fluorescence spectroscopy are standard methods for monitoring conformational changes during denaturation. nih.govplos.org
Thermal Denaturation: Thermal denaturation studies involve monitoring the structural changes of a protein as the temperature is increased. nih.gov For a peptide like this compound, this would typically be measured using circular dichroism to track changes in secondary structure. The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm), a key indicator of thermal stability. nih.gov Given the hyperstable nature of the ICK motif, this compound is expected to have a very high Tm, indicating significant resistance to heat-induced unfolding. mdpi.com The process for many stable proteins can be irreversible, where the protein does not refold into its native state upon cooling. nih.gov
Chemical Denaturation: Chemical denaturation involves using agents like urea or guanidinium (B1211019) chloride to disrupt the non-covalent interactions that maintain the protein's folded state. nih.govmdpi.com The process is typically monitored by observing changes in spectroscopic signals (e.g., circular dichroism or tryptophan fluorescence) as a function of denaturant concentration. plos.org For this compound, such a study would reveal the free energy of unfolding (ΔG⁰), which quantifies the conformational stability. plos.org
| Denaturation Method | Typical Probes | Key Parameters Measured | Expected Outcome for this compound |
| Thermal Denaturation | Circular Dichroism (CD), Differential Scanning Calorimetry (DSC) | Melting Temperature (Tm), Enthalpy of Unfolding (ΔH) | High Tm, indicating exceptional thermal stability due to the ICK motif. mdpi.comnih.gov |
| Chemical Denaturation | Circular Dichroism (CD), Fluorescence Spectroscopy | Free Energy of Unfolding (ΔG⁰), m-value (dependence on denaturant) | High resistance to urea or GdHCl, requiring high concentrations for unfolding. nih.govplos.org |
Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.govchemcomp.com These simulations provide a detailed, dynamic view of a protein's conformational landscape, complementing the more static pictures provided by experimental methods. nih.govresearchgate.net
For this compound, MD simulations can elucidate the relationship between its structure, dynamics, and stability. Although specific MD studies on this compound are not widely published, simulations performed on its close homolog, Psalmopeotoxin I (PcFK1), offer significant insights. nih.gov In that study, MD simulations were used to analyze the trajectory of the peptide in solution, identifying the correlated movements of its loops, turns, and sheets. nih.gov This type of analysis reveals how different regions of the peptide move in concert and which parts of the structure are rigid or flexible.
An MD simulation protocol for this compound would typically involve the following steps:
System Setup: The 3D structure of this compound is placed in a simulated box of water and ions to mimic physiological conditions. mdpi.com
Simulation: The forces between atoms are calculated using a force field (e.g., CHARMM, AMBER), and Newton's equations of motion are solved to simulate the movement of each atom over a set period, often nanoseconds to microseconds. nih.govmdpi.com
Analysis: The resulting trajectory is analyzed to understand various dynamic properties. mdpi.com
| Analysis Type | Information Gained | Relevance to this compound |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein structure from its initial state over time, indicating structural stability. | A low and stable RMSD would confirm the high rigidity of the ICK scaffold. |
| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different regions of the peptide by measuring the fluctuation of each amino acid residue around its average position. | Would likely show high stability in the β-sheet core and higher flexibility in the loop regions. |
| Principal Component Analysis (PCA) | Reduces the complexity of the atomic motions to identify the dominant, collective movements within the protein. nih.gov | Can reveal the essential dynamics, such as the twisting or bending motions of the peptide, which may be functionally important. nih.gov |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Provides insight into the stability of secondary structure elements like the β-sheet. |
By applying these computational techniques, researchers can gain a deeper understanding of the conformational plasticity and structural resilience of this compound at an atomic level. nih.govmdpi.com This information is crucial for understanding how the peptide maintains its structure and function under various conditions.
Biosynthesis and Genetic Aspects of Psalmopeotoxin 2
cDNA Cloning and Nucleotide Sequence Analysis of Precursor Genes
The study of toxin genetics begins with the venom glands, where the messenger RNA (mRNA) that codes for these peptides is highly expressed. nih.gov To analyze the gene for Psalmopeotoxin-2, researchers typically construct a cDNA (complementary DNA) library from the mRNA extracted from these glands. nih.govnih.gov This process involves using the enzyme reverse transcriptase to create DNA copies of the mRNA molecules. These cDNA copies can then be amplified and sequenced, a technique that has been greatly accelerated by the polymerase chain reaction (PCR) and next-generation sequencing technologies. nih.govnih.gov
Analysis of such cDNA libraries from spider venom glands reveals that toxins like this compound are synthesized as larger precursor proteins. nih.gov These precursors, or prepropeptides, have a characteristic structure that is essential for their correct processing and secretion. The full open reading frame (ORF) translated from the gene typically encodes for three distinct regions. nih.gov
Table 1: General Structure of Toxin Precursor Proteins
| Region | Description | Function |
| Signal Peptide | A short (approx. 20-30 amino acids) sequence at the N-terminus. | Directs the nascent polypeptide to the endoplasmic reticulum for secretion. microbenotes.com It is cleaved off during this process. microbenotes.com |
| Propeptide Region | A variable-length sequence located between the signal peptide and the mature toxin sequence. | Can play a role in inhibiting the toxin's activity until it is secreted and can assist in the correct folding of the mature peptide. |
| Mature Toxin | The final amino acid sequence of the active toxin (e.g., this compound). | This is the portion of the peptide that carries out the biological function after being cleaved from the propeptide and correctly folded. |
Through transcriptomic analysis of venom glands from various tarantulas, numerous toxin precursors have been identified and clustered into families based on sequence similarity. nih.gov The gene encoding this compound would be identified within such a library, and its nucleotide sequence would confirm the amino acid sequence of the mature peptide as well as the structure of its precursor.
Post-Translational Processing and Maturation Pathways of the Peptide
The journey from a translated polypeptide to a functional this compound molecule is dependent on a series of crucial post-translational modifications (PTMs). microbenotes.comthermofisher.com These enzymatic alterations occur after the protein is synthesized and are vital for the structure, stability, and function of the final peptide. microbenotes.combitesizebio.com
The first major step is the proteolytic cleavage of the precursor protein. microbenotes.com As the prepropeptide enters the secretory pathway, an enzyme called a signal peptidase removes the N-terminal signal peptide. microbenotes.com Further cleavage by other proteases is then required to release the mature toxin sequence from the propeptide region.
The most significant PTM for this compound is the formation of multiple disulfide bonds. This compound is a member of the inhibitor cystine knot (ICK) superfamily of peptides. nih.govplos.org This structural motif is characterized by three interlocking disulfide bridges. nih.gov The formation of these bonds, which link specific cysteine residues within the peptide, is critical. It creates a highly stable and compact three-dimensional structure, often described as a knotted core, which is resistant to heat and proteolysis and is essential for the toxin's biological activity. nih.govnih.gov
The amino acid sequence of this compound contains six cysteine residues, which are conserved among many members of the ICK superfamily and form the three characteristic disulfide bonds. nih.gov
Table 2: Amino Acid Sequence and Properties of this compound
| Property | Value |
| Amino Acid Sequence | RCLPAGKTCVRGPMRVPCCGSCSQNKCT |
| Number of Residues | 28 |
| Cysteine Residues | 6 |
| Disulfide Bridges | 3 |
| Structural Family | Inhibitor Cystine Knot (ICK) |
Sequence data sourced from multiple studies. mdpi.com
The precise pairing of these cysteines is a guided process within the endoplasmic reticulum, ensuring the correct knotted fold is achieved. Studies on related ICK peptides have shown that each disulfide bond can have a different impact on the peptide's stability and function. nih.gov
Phylogenetic Analysis of this compound Gene Family
Phylogenetic analysis is used to understand the evolutionary relationships between genes and the proteins they encode. nih.govnih.gov In the context of venom toxins, it helps to trace the origins and diversification of toxin families. nih.govwur.nl The gene for this compound belongs to a large and diverse family of spider toxin genes.
By comparing the amino acid sequences of precursor proteins, particularly the conserved signal peptide and cysteine-rich mature toxin regions, scientists can construct phylogenetic trees. utrgv.edu These trees illustrate how different toxins have evolved from common ancestral genes. nih.govfrontiersin.org
Psalmopeotoxins are classified within a specific toxin family, and phylogenetic analyses show how they relate to other toxins from the same spider and from different species. nih.govplos.org For instance, analyses often reveal that a large number of toxin variants can arise from a limited set of ancestral genes through processes like gene duplication and hypermutation. nih.gov These evolutionary mechanisms allow spiders to rapidly develop novel toxins to target different prey or predators. The Psalmopeotoxin gene family, as part of the broader ICK toxin superfamily, demonstrates a successful molecular scaffold that has been adapted and diversified across numerous spider lineages. researchgate.net
Molecular Mechanisms of Action of Psalmopeotoxin 2
Identification and Characterization of Specific Molecular Targets
Initial investigations into the mechanism of Psalmopeotoxin-2 and its counterpart, Psalmopeotoxin-1 (PcFK1), suggested a potential role as ion channel inhibitors due to their structural similarities to neurotoxins that target ion channels. nih.govplos.org However, experimental evidence to support this hypothesis for their anti-malarial activity has been lacking. nih.govplos.org Subsequent research has shifted focus towards other potential parasitic targets, leading to the identification of a key enzyme in the Plasmodium falciparum life cycle.
Interaction with Plasmodium falciparum Subtilisin-like Protease 1 (PfSUB1)
A significant breakthrough in understanding the molecular target of these peptides came from the hypothesis that they interact with Plasmodium falciparum subtilisin-like protease 1 (PfSUB1). nih.govplos.org PfSUB1 is a crucial serine protease involved in the egress of merozoites from infected red blood cells and the subsequent invasion of new erythrocytes, making it an attractive drug target. nih.govfrontiersin.org
The surface loops of PcFK1, a closely related peptide to PcFK2, exhibit sequence similarity to the protein sequences cleaved by PfSUB1. nih.govplos.org This observation prompted computational and experimental studies to explore this potential interaction. nih.govplos.org Research has shown that PcFK1 can indeed inhibit the enzymatic activity of recombinant PfSUB1. nih.govplos.org This inhibition is thought to be mediated by a sequence within the peptide that mimics the substrate sequences recognized by the protease. plos.org Given the high degree of similarity between PcFK1 and PcFK2, it is plausible that PcFK2 employs a similar mechanism of action.
Computational Modeling and Docking Studies of Ligand-Target Interactions
To further elucidate the interaction between psalmopeotoxins and PfSUB1, computational reverse-engineering, molecular modeling, and docking calculations have been employed. nih.govplos.org These studies have provided valuable insights into the specific binding modes and energetic favorability of this interaction.
For the related peptide PcFK1, molecular modeling and docking calculations predicted that one of its loops could effectively interact with the binding site of PfSUB1. nih.govplos.org The calculated average free energy of binding was -5.01 kcal/mol, which corresponds to a predicted low-to-medium micromolar inhibition constant. nih.govplos.org These computational predictions were subsequently supported by experimental data showing that PcFK1 inhibits PfSUB1 enzymatic activity in a concentration range consistent with the bioinformatics analysis. nih.govplos.org
Contact analysis and free energy decomposition from these computational models have pinpointed key residues involved in the interaction. For PcFK1, residues Alanine-14 (A14) and Glutamine-15 (Q15) have been identified as being particularly important for the interaction with PfSUB1. nih.govplos.org These detailed computational analyses not only support the hypothesis that PfSUB1 is a target but also provide a structural framework for the future design of more potent inhibitors based on the psalmopeotoxin scaffold. nih.govplos.org
Cellular and Subcellular Effects within Parasitic Organisms
The interaction of psalmopeotoxins with PfSUB1 has significant downstream consequences for the parasite's life cycle and physiology, ultimately leading to the inhibition of its growth.
Disruption of Intra-Erythrocytic Cycle of Plasmodium falciparum
The intra-erythrocytic cycle is the stage of the Plasmodium falciparum life cycle responsible for the clinical manifestations of malaria. nanolive.comresearchgate.net This cycle involves the invasion of red blood cells by merozoites, their development into trophozoites and schizonts, and the eventual egress of new merozoites to infect more red blood cells. nanolive.comresearchgate.net
Experimental evidence has demonstrated that psalmopeotoxins inhibit the intra-erythrocytic development of P. falciparum. researchgate.netmdpi.com Specifically, PcFK1 has been shown to inhibit the egress and invasion steps of P. falciparum merozoites. nih.govplos.org This disruption of the parasite's life cycle is a direct consequence of the inhibition of PfSUB1, which plays a critical role in both of these processes. nih.govplos.orgfrontiersin.org The ability of these peptides to interfere with this crucial stage highlights their potential as anti-malarial agents.
Proposed Mechanisms of Action on Parasite Physiology (e.g., metabolic pathways, egress/invasion)
The primary proposed mechanism of action for psalmopeotoxins against P. falciparum is the inhibition of PfSUB1, which directly impacts the processes of merozoite egress and invasion. nih.govplos.org PfSUB1 is responsible for the proteolytic processing of several key parasite proteins that are essential for the rupture of the infected red blood cell and the subsequent invasion of new host cells. frontiersin.orgnih.gov By inhibiting PfSUB1, psalmopeotoxins effectively block these critical steps in the parasite's life cycle.
While the inhibition of PfSUB1 is the most well-supported mechanism, it is possible that these peptides have other effects on parasite physiology. However, current research strongly points to the disruption of egress and invasion as the main driver of their anti-malarial activity. nih.govplos.org
Investigation of Potential Ion Channel Modulation
Initially, due to their structural resemblance to other venom-derived neurotoxins, it was hypothesized that psalmopeotoxins might exert their anti-malarial effects by modulating ion channels. nih.govplos.org These peptides belong to the inhibitor cystine knot (ICK) structural superfamily, which includes many known ion channel effectors. plos.orgnih.gov
However, despite this structural similarity, there is currently a lack of direct experimental evidence to validate this proposed mechanism of action in the context of their anti-parasitic activity. nih.govplos.org While some studies have explored the interaction of related peptides with ion channels like the human acid-sensing ion channel 1a (hASIC1a), the link to their effect on Plasmodium falciparum remains speculative. plos.org Therefore, while the possibility of ion channel modulation cannot be entirely ruled out, the primary and experimentally supported mechanism of anti-malarial action for psalmopeotoxins is the inhibition of PfSUB1.
Electrophysiological Assessment of Ion Channel Activity
Electrophysiological studies have been crucial in defining the action, or lack thereof, of this compound on ion channels. A key investigation into the properties of this compound (also referred to as PcFK2) and its counterpart Psalmopeotoxin-1 (PcFK1) involved detailed electrophysiological recordings on neuromuscular preparations from both frogs and mice. nih.gov
These experiments were designed to assess any potential effects of the toxins on neuromuscular transmission, a process highly dependent on the coordinated function of various ion channels, including voltage-gated calcium channels at the nerve terminal and nicotinic acetylcholine (B1216132) receptors on the muscle membrane. nih.govsavemyexams.comjaypeedigital.com The results from these assessments were definitive: this compound, at concentrations up to 9.3 µM, demonstrated no effect on neuromuscular transmission or the quantal release of neurotransmitters. nih.gov This indicates a specific non-effect on the ion channels critical for signaling at the neuromuscular junction. nih.gov
In contrast to its observed antimalarial properties, where it inhibits the growth of Plasmodium falciparum, this compound does not appear to target the primary ion channels involved in nerve-to-muscle communication in vertebrates. nih.gov This lack of activity is significant as many spider venoms contain toxins that are potent modulators of these very channels. nih.gov
Table 1: Electrophysiological Assessment of this compound
| Parameter Assessed | Preparation | Concentration Tested | Observed Effect | Reference |
|---|---|---|---|---|
| Neuromuscular Transmission | Isolated Frog Neuromuscular Preparation | Up to 9.3 µM | No effect | nih.gov |
| Neuromuscular Transmission | Isolated Mouse Neuromuscular Preparation | Up to 9.3 µM | No effect | nih.gov |
| Quantal Transmitter Release | Isolated Frog & Mouse Neuromuscular Preparations | Up to 9.3 µM | No effect | nih.gov |
Distinct Mechanisms from other Psalmopoeus cambridgei Toxins (e.g., PcTx1 on ASIC1a)
The venom of Psalmopoeus cambridgei contains a family of toxins with markedly different molecular targets. The most extensively studied of these is Psalmopeotoxin-1 (PcTx1), which has a well-defined and potent mechanism of action that is distinctly different from the observed profile of this compound.
PcTx1 is a potent and selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a). nih.govsbdrugdiscovery.com Its mechanism involves increasing the apparent proton (H+) affinity of the channel. sbdrugdiscovery.comwfsahq.org This enhanced affinity causes the ASIC1a channel to enter a desensitized state at normal physiological pH, effectively inhibiting its function. sbdrugdiscovery.com This action has made PcTx1 a valuable pharmacological tool for studying the role of ASIC1a in various physiological and pathological processes, including pain and ischemic neuroprotection. nih.gov
In stark contrast, this compound has not been shown to have any activity on ASIC1a channels. Its primary identified biological activity is as an antimalarial agent, where it inhibits the growth of the intra-erythrocytic stage of Plasmodium falciparum. nih.gov The mechanism for this antimalarial action is proposed to be specific to infected erythrocytes and is not associated with the ion channel modulation characteristic of PcTx1. nih.gov The fact that this compound does not affect neuromuscular transmission further separates its mechanism from neurotoxins that typically target voltage-gated or ligand-gated ion channels. nih.govnih.gov
This divergence in function, despite both toxins originating from the same venom and sharing a similar structural fold (Inhibitor Cystine Knot), highlights the remarkable functional diversity that can arise from subtle differences in peptide sequences. nih.govnih.gov
Table 2: Comparison of this compound and Psalmopeotoxin-1 (PcTx1)
| Feature | This compound (PcFK2) | Psalmopeotoxin-1 (PcTx1) | Reference |
|---|---|---|---|
| Primary Target | Plasmodium falciparum (antimalarial) | Acid-Sensing Ion Channel 1a (ASIC1a) | nih.govnih.gov |
| Effect on ASIC1a | No known effect | Potent inhibitor | nih.govsbdrugdiscovery.com |
| Mechanism on ASIC1a | N/A | Increases apparent H+ affinity, promoting desensitization | sbdrugdiscovery.comwfsahq.org |
| Effect on Neuromuscular Transmission | No effect at concentrations up to 9.3 µM | Not its primary described activity | nih.gov |
Biological and Pharmacological Activity Spectrum of Psalmopeotoxin 2
Antiplasmodial Efficacy Profile in vitro
Research has demonstrated the potent antiplasmodial activity of Psalmopeotoxin-2 against the intra-erythrocytic stage of Plasmodium falciparum in laboratory settings. nih.govcpu-bioinfor.org The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, has been determined for this peptide.
Studies have shown that this compound inhibits the growth of P. falciparum with an IC50 value of 1.15 ± 0.95 µM. nih.govcreative-diagnostics.com This indicates its effectiveness in impeding the proliferation of the malaria parasite within red blood cells.
| Compound | Plasmodium falciparum Strain(s) | IC50 (µM) |
| This compound | Not specified in source | 1.15 ± 0.95 |
This table presents the reported IC50 value of this compound against P. falciparum.
The efficacy of this compound extends to multi-drug resistant strains of P. falciparum. Specifically, its antiplasmodial activity has been evaluated against the K1 multi-drug-resistant strain. nih.gov This is particularly significant given the global challenge of drug resistance in malaria treatment. plos.orgmdpi.com The ability of this compound to act against such resistant strains suggests a mechanism of action that may differ from that of conventional antimalarial drugs. nih.gov
Specificity and Selectivity Profile
A crucial aspect of a potential therapeutic agent is its selectivity for the target pathogen over host cells. This compound has been shown to possess a favorable specificity profile, indicating a targeted action against the parasite with minimal effects on host cells. nih.govplos.org
An important consideration for any antiplasmodial agent is its effect on red blood cells (erythrocytes), the host cells for the malaria parasite. Studies have shown that this compound does not exhibit significant hemolytic activity at a concentration of 10 µM. nih.govcreative-diagnostics.com This lack of erythrocyte lysis is a desirable characteristic, as it suggests that the peptide does not indiscriminately damage the host cells that harbor the parasite. nih.gov Unlike its counterpart, Psalmopeotoxin-1, this compound does not strongly adsorb to uninfected erythrocytes. nih.gov
Further investigations into the selectivity of this compound have demonstrated its lack of cytotoxicity towards mammalian cell lines. nih.govcpu-bioinfor.org Specifically, it does not affect the growth or viability of human epithelial cells. nih.govplos.org This finding reinforces the notion that this compound interacts specifically with parasitized erythrocytes, rather than causing general cellular damage. nih.govplos.org
To assess its potential for neurotoxic side effects, the impact of this compound on neuromuscular transmission has been examined. Electrophysiological recordings in isolated frog and mouse neuromuscular preparations revealed that the peptide, at concentrations up to 9.3 µM, does not affect neuromuscular transmission or the quantal release of neurotransmitters. nih.gov This absence of neuromuscular effects distinguishes it from many other spider venom peptides and further underscores its specific antiplasmodial activity. nih.govcpu-bioinfor.org
Comparative Analysis with Other Antimicrobial Peptides (AMPs)
This compound (PcFK2) presents a unique case within the broader family of antimicrobial peptides (AMPs) due to its highly specific biological activity. mdpi.comnih.gov Unlike many AMPs that exhibit broad-spectrum effects against bacteria and fungi, PcFK2's activity is notably targeted. mdpi.comnih.govplos.org Isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei, it is recognized for its anti-malarial properties, specifically inhibiting the intra-erythrocyte stage of Plasmodium falciparum. nih.govnih.govmdpi.com Research confirms that at concentrations effective against malaria parasites, this compound shows no significant antibacterial or antifungal activity. nih.govplos.orgmybiosource.com
This specificity distinguishes it from archetypal AMPs such as Melittin and Gomesin, which are known for their wide-ranging antimicrobial actions. mdpi.comnih.gov The distinct activity spectrum of this compound is rooted in its unique structural and physicochemical properties compared to other AMPs.
Comparative Data of this compound and Other AMPs
The following table provides a comparative overview of this compound and other well-characterized antimicrobial peptides, highlighting differences in their origin, structure, and biological targets.
| Peptide | Source | Structure | Primary Activity Spectrum |
| This compound (PcFK2) | Psalmopoeus cambridgei (Tarantula) | Inhibitor Cystine Knot (ICK), 3 disulfide bridges, β-sheet mdpi.comnih.govnih.gov | Antimalarial (Plasmodium falciparum) nih.govnih.gov; No antibacterial or antifungal activity reported nih.govplos.org |
| Melittin | Apis mellifera (Honeybee) | α-helical, amphipathic mdpi.commdpi.com | Broad-spectrum: Antibacterial, antifungal, antiviral, antiparasitic mdpi.com |
| Gomesin | Acanthoscurria gomesiana (Spider) | β-sheet, 2 disulfide bridges mdpi.comnih.gov | Broad-spectrum: Gram-positive and Gram-negative bacteria, fungi, yeast, parasites nih.gov |
| Dermaseptin S4 | Phyllomedusa sauvagii (Frog) | α-helical | Antimalarial, but with cytotoxic hemolytic activity plos.orgplos.org |
| Lycosin-II | Lycosa singorensis (Spider) | α-helical | Broad-spectrum antibacterial bostonsciencepublishing.us |
Detailed Research Findings
Research into the physicochemical properties of AMPs reveals that peptides with strong antibacterial and antifungal activities generally possess high net positive charges and pronounced amphipathicity. mdpi.com These characteristics facilitate interaction with and disruption of the negatively charged microbial cell membranes. mdpi.com For instance, a large-scale analysis demonstrated that AMPs effective against gram-negative bacteria, in particular, favor high cationic charge and amphipathicity, which allows them to penetrate the outer lipopolysaccharide layer. mdpi.com
In contrast, this compound's targeted action against P. falciparum without general antimicrobial or hemolytic activity suggests a different mechanism of action that is not reliant on broad membrane disruption. nih.govplos.org While Psalmopeotoxin-1 (PcFK1), a related peptide, was shown to adsorb to erythrocytes, PcFK2 does not, indicating a specific interaction with parasitized red blood cells. nih.gov Studies on the related peptide PcFK1 suggest a potential mechanism involving the inhibition of PfSUB1, a subtilisin-like protease essential for the parasite's life cycle, which would represent a highly specific mode of action compared to the membrane-lytic activity of many other AMPs. plos.orgplos.org
Structurally, this compound belongs to the inhibitor cystine knot (ICK) family of peptides. nih.govresearchgate.net This motif, characterized by three interlocking disulfide bonds, creates a highly stable and compact three-stranded β-sheet structure. nih.govnih.gov This rigid scaffold is different from the α-helical structure of peptides like Melittin and Lycosin-II or the simpler β-hairpin of Gomesin. mdpi.comnih.govbostonsciencepublishing.us The ICK framework provides a stable base for specific functional motifs located in the loop regions, allowing for precise interactions with molecular targets like ion channels or enzymes, rather than non-specific membrane insertion. nih.gov This structural class is common for neurotoxins that act as ion channel effectors, and while PcFK2 does not appear to affect neuromuscular transmission, its structure is well-suited for specific receptor or enzyme binding. nih.govnih.gov
The comparison underscores a fundamental divergence in the evolutionary strategy of venom peptides. While peptides like Melittin and Gomesin act as broad-spectrum defensive and predatory agents, this compound represents a highly evolved molecular weapon with a precise target, minimizing collateral damage to host cells and non-target microbes. nih.govplos.org This makes it a promising lead for the rational development of targeted antimalarial therapeutics. nih.gov
Structure Activity Relationship Sar Studies of Psalmopeotoxin 2
Mutational Analysis and Functional Consequences
Mutational analysis, a cornerstone of SAR studies, involves systematically altering the amino acid sequence of a peptide to probe the functional role of individual residues or structural motifs.
In a study involving both Psalmopeotoxin I and II, three different disulfide mutants were created by replacing a particular pair of cysteines with two serine residues. nih.gov The synthesis of these mutants was achieved using Fmoc solid-phase peptide synthesis (SPPS). nih.gov The biological activities of these variants were then evaluated through an antiplasmodial assay against a multi-drug-resistant strain of P. falciparum. nih.gov The results demonstrated that each of the three disulfide bonds has a distinct and non-equivalent role in the biological activity of the psalmopeotoxins. nih.gov
Table 1: Summary of Cysteine-to-Serine Mutants of Psalmopeotoxins and Functional Implications
| Mutant | Disulfide Bond Removed | Impact on Biological Activity | Reference |
|---|---|---|---|
| Mutant 1 | Cys¹-Cys⁴ | Differential effect on activity | nih.gov |
| Mutant 2 | Cys²-Cys⁵ | Differential effect on activity | nih.gov |
| Mutant 3 | Cys³-Cys⁶ | Differential effect on activity | nih.gov |
Note: The specific impact of each individual mutant on Psalmopeotoxin-2's antiplasmodial activity varies, indicating that the contribution of each disulfide bond is unique.
The integrity of the three disulfide bonds is crucial for both the biological activity and the remarkable stability of this compound. nih.govnih.gov These covalent cross-links are fundamental to maintaining the compact, folded three-dimensional structure of the peptide, which is essential for its function. metwarebio.comnih.gov The disulfide-rich nature of spider venom peptides like this compound, a feature of the ICK motif, confers extraordinary resistance to proteolytic degradation and stability across a range of environmental conditions such as pH and temperature. nih.govmdpi.com
Studies on psalmopeotoxin mutants where specific disulfide bonds were removed via cysteine-to-serine substitutions revealed that while all variants maintained a similar twisted beta-sheet structure, the removal of each bond had a different effect on the peptide's biophysical and biological properties. nih.gov This indicates that the disulfide bonds are not merely structural supports but also play specific roles in orienting key residues for target interaction. nih.gov The incorrect formation or disruption of these bonds can lead to misfolded, aggregated, and non-functional proteins. uwaterloo.ca Therefore, the precise pattern of disulfide bridges is a critical determinant of this compound's potent biological activity. nih.govnih.gov
Identification of Key Pharmacophores and Binding Epitopes
A pharmacophore represents the essential three-dimensional arrangement of molecular features necessary for a molecule to interact with a specific biological target. nih.gov While the precise molecular target of this compound remains to be definitively confirmed, its structural similarity to other neurotoxins that act as ion channel effectors provides significant clues. nih.govnih.gov The three-dimensional structure of the closely related Psalmopeotoxin I consists of a compact disulfide-bonded core with a triple-stranded antiparallel β-sheet. nih.gov It is from this stable core that two loops and the C-terminus emerge, which are hypothesized to contain the key residues (the binding epitope) that interact with the target. nih.gov
Computational methods, such as in silico alanine-scanning mutagenesis, can be used to identify these "hotspot" residues that contribute most significantly to the binding affinity. 3ds.com By modeling the interaction of this compound with putative targets, it is possible to identify the key pharmacophoric features, which typically include hydrogen bond donors/acceptors, hydrophobic centers, and charged groups, and their specific spatial arrangement. nih.gov The surface loops of Psalmopeotoxin I, for example, have been noted for sequence similarities to protein sequences cleaved by the P. falciparum protease PfSUB1, leading to the hypothesis that this could be a potential target. nih.gov Identifying these pharmacophores is invaluable for using the peptide as a template for rational drug design. nih.gov
Rational Design and Synthesis of this compound Analogs
The unique and highly stable structural scaffold of this compound makes it an excellent candidate for rational design and engineering to create analogs with enhanced or novel properties. nih.govmdpi.com Rational design uses the detailed knowledge of a molecule's structure-activity relationship to make targeted modifications. mdpi.com The goal is to improve attributes such as target affinity, selectivity, or stability.
The synthesis of this compound and its analogs is typically accomplished using Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov This method allows for the stepwise assembly of the amino acid chain. A significant challenge in synthesizing peptides like this compound is ensuring the correct formation of the three disulfide bonds. nih.gov Studies have shown that random oxidation strategies are not effective, necessitating regioselective approaches to form the correct disulfide pattern. nih.gov
By creating analogs with specific amino acid substitutions, researchers can explore how changes in hydrophobicity, charge, and size affect the peptide's activity. For instance, structural and functional analysis can suggest specific mutations that might increase the peptide's affinity for its target. researchgate.net This approach of molecular engineering, guided by SAR data, holds the promise of developing more potent and specific therapeutic peptides based on the this compound scaffold. nih.gov
Synthetic Strategies and Chemical Biology Applications of Psalmopeotoxin 2
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Psalmopeotoxin-2
The chemical synthesis of this compound is primarily achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. bachem.com The most common approach for synthesizing this compound utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.gov
In Fmoc-SPPS, the N-terminus of each amino acid is temporarily protected by an Fmoc group, which is removed at each cycle to allow for the coupling of the next amino acid in the sequence. bachem.com The side chains of reactive amino acids, particularly the six cysteine residues that will form the disulfide bonds, are protected with more stable protecting groups to prevent unwanted side reactions during synthesis.
The general cycle of SPPS for this compound involves:
Deprotection: Removal of the N-terminal Fmoc group from the resin-bound peptide.
Washing: Rinsing the resin to remove excess deprotection reagents and byproducts.
Coupling: Addition of the next Fmoc-protected amino acid, which is activated to facilitate the formation of a peptide bond.
Washing: Another series of washes to remove unreacted reagents.
This cycle is repeated until the entire peptide sequence is assembled. Upon completion of the chain assembly, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, yielding the linear, reduced form of this compound.
Regioselective Disulfide Bond Formation and Optimization
A critical step in the synthesis of this compound is the correct formation of its three disulfide bridges, which define its biologically active three-dimensional structure. Random oxidation of the six cysteine residues often leads to a mixture of disulfide isomers, with the desired native conformation being only one of many possibilities. nih.gov Therefore, regioselective strategies are employed to ensure the specific pairing of cysteine residues.
This is achieved by using orthogonal cysteine-protecting groups during SPPS. Orthogonal protecting groups can be selectively removed under different chemical conditions, allowing for the stepwise formation of each disulfide bond. For a peptide with three disulfide bonds like this compound, three different pairs of orthogonally protected cysteine residues are incorporated into the peptide sequence during synthesis.
Commonly used cysteine-protecting groups in regioselective synthesis include:
Trityl (Trt): Removed under mildly acidic conditions.
Acetamidomethyl (Acm): Cleaved by iodine or other specific reagents.
tert-Butyl (tBu): Requires strong acid for removal.
By sequentially deprotecting and oxidizing each pair of cysteines, the correct disulfide connectivity can be achieved. For example, the first pair of cysteine residues can be deprotected and oxidized on the solid support or in solution, followed by the deprotection and oxidation of the second and third pairs. The order of disulfide bond formation can be crucial for achieving the correct fold. sigmaaldrich.com
Studies on Psalmopeotoxin peptides have shown that a regioselective approach is superior to random oxidation for obtaining the correctly folded and biologically active peptide. nih.gov
Advanced Methodologies in Psalmopeotoxin 2 Research
High-Throughput Screening Approaches for Activity and Target Identification
High-throughput screening (HTS) has been a cornerstone in the initial characterization and subsequent investigation of Psalmopeotoxin-2. wikipedia.orgevotec.com HTS allows for the rapid testing of thousands of compounds, making it an efficient method for identifying bioactive molecules and their potential targets. wikipedia.org
Initial research on PcFK2 utilized in vitro assays to screen for its biological activity. nih.gov Notably, a key finding was its inhibitory effect on the intra-erythrocyte stage of Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov The 50% inhibitory concentration (IC50) of PcFK2 against P. falciparum growth was determined to be 1.15 ± 0.95 µM. nih.gov This discovery was made possible through screening methods that assess parasite viability and proliferation in the presence of the toxin. nih.govnih.gov
Further screening has revealed the specificity of PcFK2. Unlike its counterpart, Psalmopeotoxin-1 (PcFK1), PcFK2 does not strongly adsorb to uninfected erythrocytes. nih.gov Moreover, at a concentration of 10 µM, neither peptide exhibits significant hemolytic activity. nih.gov Electrophysiological recordings have also shown that PcFK2 does not affect neuromuscular transmission. nih.gov The specificity of PcFK2 for infected erythrocytes suggests a targeted mechanism of action, a crucial piece of information for potential therapeutic development. nih.gov
Target identification, a critical step in drug discovery, often follows the initial activity screening. pharmafeatures.comcausaly.com For PcFK2, a combination of screening and computational approaches has been employed. One hypothesis that emerged from these studies is that PcFK2 may target the subtilisin-like protease PfSUB1, which is essential for the egress of P. falciparum merozoites from infected red blood cells. nih.gov This hypothesis was supported by experimental evidence showing that PcFK1, a closely related peptide, inhibits the enzymatic activity of recombinant PfSUB1. nih.gov
Table 1: High-Throughput Screening Data for this compound (PcFK2)
| Parameter | Value | Source |
| IC50 against P. falciparum growth | 1.15 ± 0.95 µM | nih.gov |
| Hemolytic Activity (at 10 µM) | Not significant | nih.gov |
| Adsorption to Uninfected Erythrocytes | Weak | nih.gov |
| Effect on Neuromuscular Transmission | None | nih.gov |
Computational Biology and Bioinformatics for Mechanistic Insights
Computational biology and bioinformatics have become indispensable tools for dissecting the molecular mechanisms of toxins like this compound. nih.govcbirt.net These approaches allow researchers to build predictive models and gain insights that are often difficult to obtain through experimental methods alone. nih.gov
Sequence and Structural Alignment Algorithms
Sequence and structural alignment algorithms are fundamental to understanding the relationships between PcFK2 and other known proteins and toxins. stanford.edubiopython.org PcFK2 is a 28-amino acid peptide belonging to the Inhibitor Cystine Knot (ICK) superfamily, characterized by three disulfide bridges that create a highly stable scaffold. nih.govnih.govacs.org
Alignment studies have shown that the cysteine framework of PcFK2 is highly conserved among ICK toxins. plos.org This framework is crucial for the peptide's structure and function. nih.gov For instance, sequence alignment of PcFK2's precursor cDNA revealed a typical signal peptide and a pro-sequence that is cleaved before the mature peptide is secreted. nih.gov
Structural alignment with other toxins provides further clues about its function. plos.org For example, the structure of Psalmopeotoxin-1 (PcFK1) has been compared to U₁-TRTX-Pc1a, another toxin from P. cambridgei, revealing both similarities and key differences in their three-dimensional conformations. plos.org These comparisons help in identifying functionally important regions of the molecule.
Molecular Docking and Binding Energy Calculations
Molecular docking is a computational technique used to predict how a ligand, such as PcFK2, binds to a receptor or target molecule. mdpi.comjapsonline.com This method, coupled with binding energy calculations, provides a quantitative estimate of the binding affinity. mdpi.com
In the investigation of PcFK2's potential interaction with PfSUB1, molecular docking studies were performed on its homolog, PcFK1. nih.gov These calculations showed that a loop on the surface of PcFK1 could interact with the binding site of PfSUB1. nih.gov The calculated free energy of binding was -5.01 kcal/mol, suggesting a low-to-medium micromolar inhibition constant, which was consistent with experimental findings. nih.gov These in silico predictions were instrumental in guiding the experimental validation of PfSUB1 as a potential target. nih.gov
Advanced Molecular Dynamics Simulations for Drug Discovery (e.g., enhanced sampling)
Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time, offering insights that static models cannot. nih.govmdpi.comnih.govwindows.netarxiv.org These simulations are increasingly used in drug discovery to understand the behavior of molecules in a solvated environment and to predict their binding modes and affinities. nih.govwindows.net
While specific advanced MD simulation studies on this compound are not extensively detailed in the provided search results, the principles of this methodology are highly relevant to its future research. For instance, MD simulations could be used to explore the conformational flexibility of PcFK2 and how this influences its interaction with target molecules. researchgate.net Enhanced sampling techniques could be employed to overcome the time-scale limitations of conventional MD and to more accurately calculate binding free energies.
Biophysical Techniques for Ligand-Target Interaction Characterization (beyond basic structure)
A variety of biophysical techniques are employed to characterize the interactions between ligands and their targets, providing data that complements structural and computational studies. nih.govmdpi.comindico.kr These methods can confirm binding, determine affinity, and reveal the thermodynamics of the interaction.
For this compound and its analogs, several biophysical methods have been utilized. Far-UV circular dichroism (CD) and fluorescence spectroscopy were used to study the structures and biophysical characteristics of wild-type and mutant forms of Psalmopeotoxins. nih.gov These studies revealed that while all variants had similar twisted beta-sheet structures, the removal of specific disulfide bonds had varying effects on their biophysical properties and biological activities. nih.gov
High-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis and disulfide bond mapping through tryptic digestion were crucial in verifying the correct disulfide bond patterns in synthesized PcFK2 variants. nih.gov These techniques ensure that the synthetic peptides used in functional assays have the correct three-dimensional structure.
Isothermal titration calorimetry (ITC) is another powerful technique that could be applied to directly measure the binding affinity and thermodynamic parameters (enthalpy and entropy) of the PcFK2-target interaction. mdpi.com While not explicitly mentioned for PcFK2 in the search results, it is a standard method for validating hits from screening campaigns and for characterizing lead compounds. indico.kr
Table 2: Biophysical Techniques in Psalmopeotoxin Research
| Technique | Application | Findings/Insights | Source |
| Far-UV Circular Dichroism (CD) | Structural analysis of PcFK variants | Confirmed similar twisted beta-sheet structures among variants. | nih.gov |
| Fluorescence Spectroscopy | Characterization of biophysical properties | Revealed that each disulfide bond has a different impact on biophysical properties. | nih.gov |
| HPLC-MS | Verification of disulfide bond patterns | Confirmed the regioselective formation of disulfide bonds in synthetic peptides. | nih.gov |
| Tryptic Digestion | Disulfide bond mapping | Verified the connectivity of the three disulfide bridges. | nih.gov |
Translational Research Perspectives and Future Directions
Psalmopeotoxin-2 as a Molecular Probe for Parasitic Biology Research
This compound (PcFK2), a 28-amino acid peptide isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei, presents significant potential as a specialized molecular probe for investigating the biology of parasites, particularly Plasmodium falciparum, the deadliest species of malaria parasite. nih.govnih.gov Its utility stems from its specific activity against the intra-erythrocytic stage of this parasite, inhibiting its growth with an IC50 value of approximately 1.15 µM. nih.gov
A key feature that makes this compound a valuable research tool is its selectivity. Studies have shown that the peptide does not adsorb to uninfected red blood cells and appears to interact specifically with infected erythrocytes. nih.gov This specificity allows researchers to probe the unique molecular and cellular changes that occur on the surface of or within red blood cells after they have been invaded by the Plasmodium parasite. Unlike many membrane-active peptides, this compound does not exhibit significant hemolytic, antibacterial, or antifungal properties at effective concentrations, further highlighting its targeted action. nih.govnih.gov This allows for the study of its antiparasitic effects without the confounding cytotoxicity common to broader-acting toxins. nih.gov As a member of the Inhibitor Cystine Knot (ICK) superfamily, its inherent structural stability makes it a robust tool for various experimental conditions. nih.govnih.gov
Therefore, this compound can be employed to explore the vital processes of the intracellular parasite's life cycle, potentially helping to identify new parasite-specific pathways or proteins that are exposed or expressed in infected red blood cells. chem-soc.si Its ability to inhibit parasite development suggests it interferes with a critical aspect of parasite survival or proliferation within the host cell. nih.gov
Exploration of Novel Pharmacological Targets Beyond Current Findings
The precise molecular target of this compound's anti-malarial activity remains unknown. nih.govchem-soc.si This knowledge gap is a central point in its current research profile. While its effect—inhibition of P. falciparum growth within red blood cells—is well-documented, the specific receptor, ion channel, or cellular process it modulates has not yet been elucidated. nih.govchem-soc.si
Research has, however, successfully ruled out several potential targets. Electrophysiological studies on isolated frog and mouse neuromuscular preparations demonstrated that this compound does not affect neuromuscular transmission or quantal transmitter release, indicating it does not act on the common ion channels associated with neurotoxicity in other spider venoms. nih.gov Furthermore, its lack of general cytotoxicity against human epithelial cells confirms it does not disrupt fundamental processes common to both human and parasitic cells. nih.gov
The exploration for its pharmacological target is therefore focused on elements unique to the parasite-infected erythrocyte. The fact that its counterpart, Psalmopeotoxin-1, strongly adsorbs to uninfected erythrocytes while this compound does not, despite both having anti-malarial effects, suggests they may have different mechanisms of action and molecular targets. nih.govnih.gov This distinction provides a valuable avenue for comparative studies to pinpoint their respective interaction partners. Identifying the target is a critical step toward understanding its mechanism and leveraging its structure for rational drug design. nih.gov
Unexplored Biological Activities and Spectrum Expansion
The currently documented biological activity of this compound is remarkably specific. Extensive testing has revealed a narrow spectrum of action, with its primary and thus far only significant effect being anti-malarial activity against Plasmodium falciparum. nih.govnih.gov
Specifically, the peptide has been shown to lack the following activities:
Antibacterial and Antifungal Activity: At concentrations up to 20 µM, this compound showed no inhibitory effect on the growth of various bacteria or fungi. nih.gov
Hemolytic Activity: The peptide does not cause significant lysis of red blood cells at concentrations of 10 µM, which is well above its effective anti-malarial concentration. nih.gov
General Cytotoxicity: It does not impact the growth or viability of human epithelial cells, suggesting a high degree of selectivity for parasite-infected cells over host cells. nih.gov
This high specificity is advantageous for its potential as a therapeutic lead, minimizing off-target effects. However, it also represents an area for further investigation. The biological activity of this compound has not been extensively profiled against other species of parasites. Future research could involve expanding the testing spectrum to include other Plasmodium species, as well as other protozoan parasites like Leishmania and Trypanosoma, to determine if its activity extends beyond P. falciparum. nih.gov
Research Gaps and Future Experimental Design Considerations
The translational potential of this compound is currently limited by several key research gaps. Addressing these will be crucial for any future development.
Major Research Gaps:
Unknown Molecular Target: The most significant gap is the lack of an identified molecular target for its anti-malarial action. nih.govchem-soc.si Without this knowledge, the mechanism of action remains speculative.
Limited Spectrum Analysis: Its activity has been primarily tested against P. falciparum. nih.gov Its efficacy against other parasitic organisms is largely unknown.
Structure-Function Relationship: While studies have begun to explore the role of the three disulfide bridges, a detailed understanding of which structural motifs are essential for its specific antiplasmodial activity is still needed. nih.gov
Future Experimental Design Considerations:
Target Identification: Modern techniques could be employed to identify the binding partner of this compound. This could involve affinity chromatography using the peptide as bait with protein extracts from infected erythrocytes, followed by mass spectrometry to identify bound proteins.
Expanded Screening: A systematic screening of this compound against a diverse panel of protozoan and helminth parasites would clarify the breadth of its antiparasitic activity. ed.ac.uk
Synthetic Analogue Studies: Building on initial research, the synthesis of a library of this compound mutants could help map the peptide's active site. nih.gov By systematically altering amino acid residues, researchers can correlate structural changes with gains or losses in biological activity, providing insight into the structure-function relationship.
Advanced Imaging: Using fluorescently-labeled this compound could allow for direct visualization of its localization within or on the surface of infected erythrocytes, providing clues to its site of action.
Addressing these gaps through targeted experimental design will be essential to unlock the full potential of this compound as a research tool and as a template for new antiparasitic drugs. nih.gov
Q & A
Q. How to optimize in vivo delivery of this compound for pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
